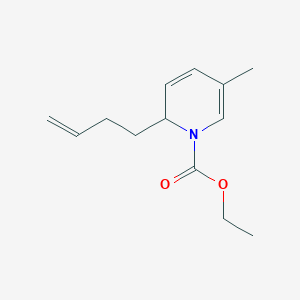
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride is an organic compound with the molecular formula C6H11ClOS It is a chlorinated derivative of propanoyl chloride, featuring a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride typically involves the chlorination of 2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols, thiols), solvents (e.g., dichloromethane, ethanol), and mild bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Applications De Recherche Scientifique
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is exploited in various synthetic and biological applications, where the compound acts as a key intermediate or modifying agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2-methylpropanoic acid: A structurally similar compound with a carboxylic acid group instead of a carbonyl chloride.
3-Chloro-2,2-dimethylpropanoic acid: Another related compound with a carboxylic acid group.
2,2-Dimethyl-3-(methylsulfanyl)propanoyl chloride: Lacks the chlorine atom present in 3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methylsulfanyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Propriétés
| 115363-83-2 | |
Formule moléculaire |
C6H10Cl2OS |
Poids moléculaire |
201.11 g/mol |
Nom IUPAC |
3-chloro-2,2-dimethyl-3-methylsulfanylpropanoyl chloride |
InChI |
InChI=1S/C6H10Cl2OS/c1-6(2,4(7)9)5(8)10-3/h5H,1-3H3 |
Clé InChI |
JXJZGBPGCMFJCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(SC)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)

![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)



